

Isocrotyl chloride IUPAC name and synonyms

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Compound of Interest

Compound Name: 1-Chloro-2-methylpropene

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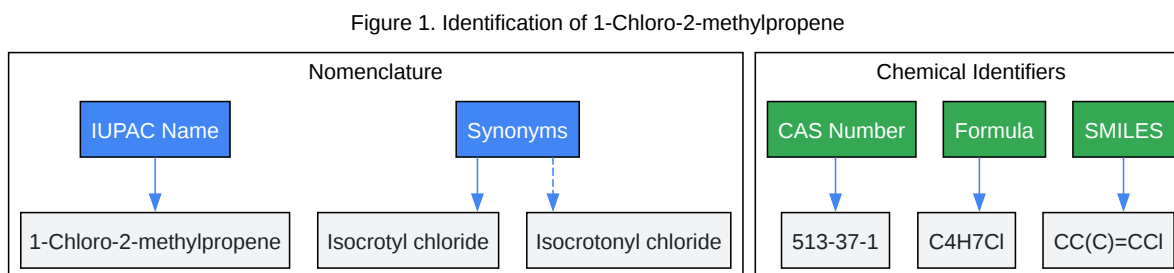
An In-depth Technical Guide to 1-Chloro-2-methylpropene

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **1-chloro-2-methylpropene**, commonly known as isocrotyl chloride, covering its nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature and Identification

The compound with the common name isocrotyl chloride is systematically named under IUPAC nomenclature as **1-chloro-2-methylpropene**.^[1] It is also referred to by the synonym isocrotonyl chloride.^[1]

Below is a diagram illustrating the key identifiers for this compound.



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Caption: Relationship between IUPAC name, synonyms, and chemical identifiers.

Physicochemical Properties

A summary of the key quantitative data for **1-chloro-2-methylpropene** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ Cl	[1]
Molecular Weight	90.55 g/mol	[1]
CAS Number	513-37-1	[1]
Density	0.92 g/mL at 25 °C	
Boiling Point	68 °C	[1]
Refractive Index	n ₂₀ /D 1.424	
Flash Point	-1 °C (closed cup)	
InChI Key	KWISWUFGPUHdry-UHFFFAOYSA-N	[1]

Experimental Protocols

Synthesis of 1-Chloro-2-methylpropene

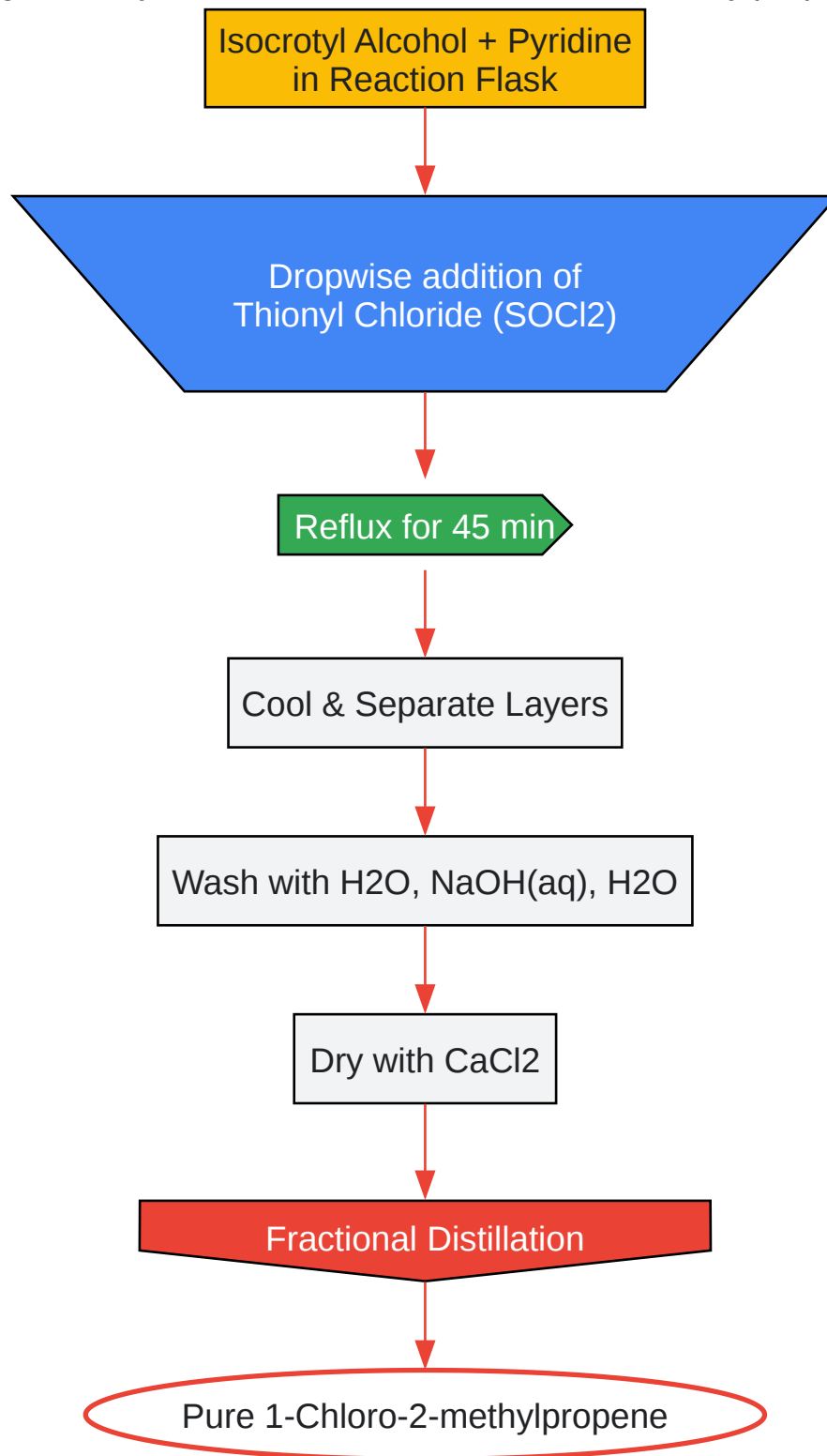
A common method for the synthesis of alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. While a specific detailed protocol for isocrotyl chloride was not found, a representative procedure can be adapted from the synthesis of isobutyl chloride using thionyl chloride and pyridine.[2] The following is a generalized protocol for the preparation of **1-chloro-2-methylpropene** from 2-methyl-2-propen-1-ol (isocrotyl alcohol).

Methodology:

- **Reaction Setup:** A round-bottomed flask is fitted with a dropping funnel and a reflux condenser. The entire apparatus is protected from atmospheric moisture with drying tubes.
- **Reagents:** Place 2-methyl-2-propen-1-ol and pure pyridine into the reaction flask.
- **Addition of Chlorinating Agent:** Freshly distilled thionyl chloride is added to the dropping funnel and introduced dropwise into the flask over several hours. The reaction is typically performed in an ice bath to control the exothermic reaction.
- **Reflux:** Following the addition, the reaction mixture is gently refluxed for approximately 45 minutes to drive the reaction to completion.
- **Workup:** After cooling, the upper layer containing the crude product is separated. It is then washed sequentially with water, a 5% sodium hydroxide solution, and again with water.
- **Purification:** The crude product is dried over anhydrous calcium chloride and purified by fractional distillation to yield pure **1-chloro-2-methylpropene**.

The workflow for this synthesis is illustrated in the diagram below.

Figure 2. Synthesis Workflow for 1-Chloro-2-methylpropene



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Caption: Generalized workflow for the synthesis of **1-chloro-2-methylpropene**.

Hydroboration-Oxidation Reaction

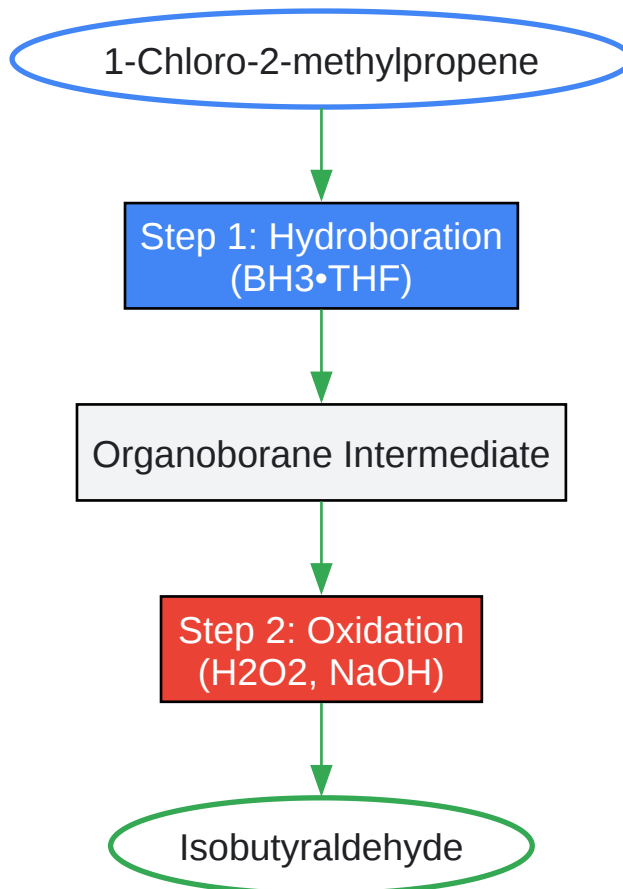
1-Chloro-2-methylpropene can undergo hydroboration to form an adduct, which upon oxidation yields isobutyraldehyde. This two-step process is a classic example of anti-Markovnikov addition across a double bond.

Methodology:

- Hydroboration: **1-Chloro-2-methylpropene** is reacted with a borane source, such as borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), in an anhydrous ether solvent under an inert atmosphere. The boron adds to the less substituted carbon of the alkene.
- Oxidation: The resulting organoborane intermediate is not isolated but is treated directly with an oxidizing agent, typically a mixture of hydrogen peroxide (H_2O_2) and aqueous sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group, which then tautomerizes to the final aldehyde product.

The logical flow of this reaction is depicted below.

Figure 3. Hydroboration-Oxidation of 1-Chloro-2-methylpropene



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Caption: Workflow for the conversion of **1-chloro-2-methylpropene** to isobutyraldehyde.

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References

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- 2. prepchem.com [prepchem.com]
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